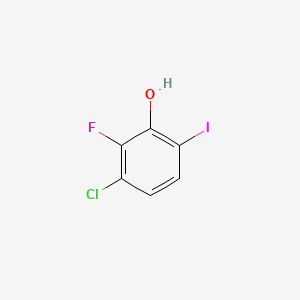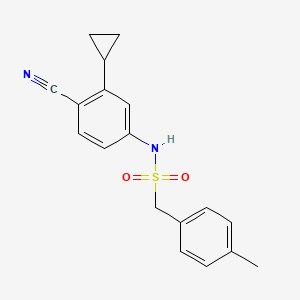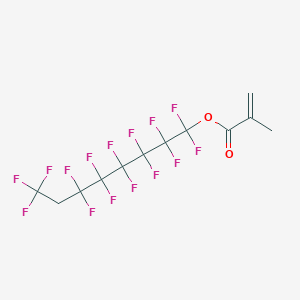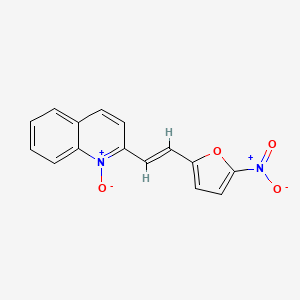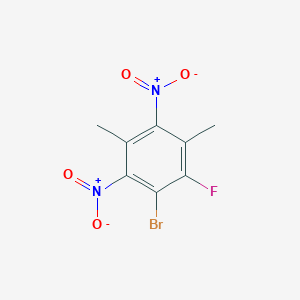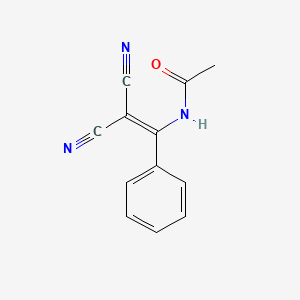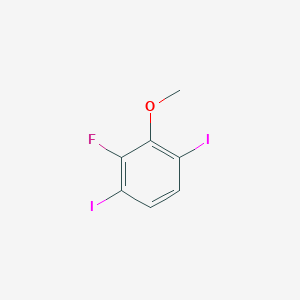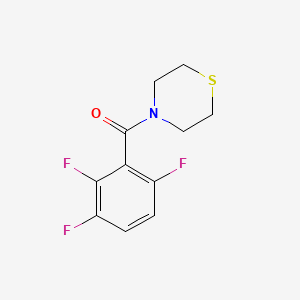
Thiomorpholino(2,3,6-trifluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholino(2,3,6-trifluorophenyl)methanone is a chemical compound with the molecular formula C11H10F3NOS and a molecular weight of 261.26 g/mol It is characterized by the presence of a thiomorpholine ring attached to a trifluorophenyl group via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholino(2,3,6-trifluorophenyl)methanone typically involves the reaction of thiomorpholine with 2,3,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Thiomorpholino(2,3,6-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiomorpholino derivatives.
科学的研究の応用
Thiomorpholino(2,3,6-trifluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thiomorpholino(2,3,6-trifluorophenyl)methanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .
類似化合物との比較
Similar Compounds
Thiomorpholine: Lacks the trifluorophenyl group, resulting in different chemical properties.
2,3,6-Trifluorobenzoyl Chloride: Precursor in the synthesis of Thiomorpholino(2,3,6-trifluorophenyl)methanone.
Methanone Derivatives: Compounds with similar methanone linkages but different substituents.
Uniqueness
This compound is unique due to the combination of the thiomorpholine ring and the trifluorophenyl group.
特性
分子式 |
C11H10F3NOS |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
thiomorpholin-4-yl-(2,3,6-trifluorophenyl)methanone |
InChI |
InChI=1S/C11H10F3NOS/c12-7-1-2-8(13)10(14)9(7)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChIキー |
HQMKVXVIRTXMON-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


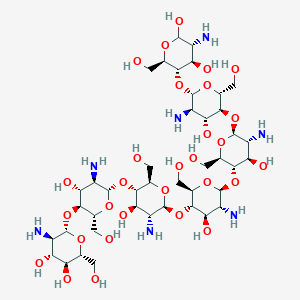
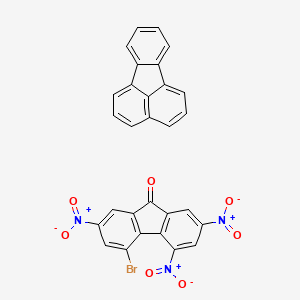

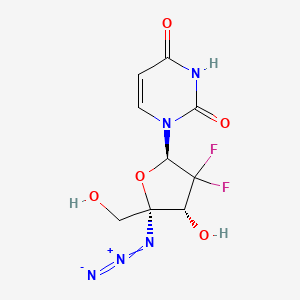
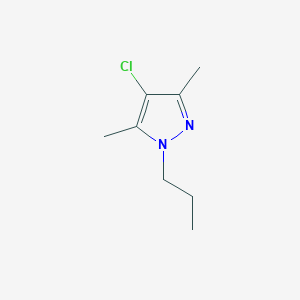
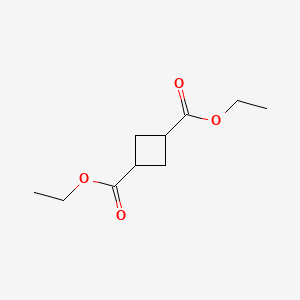
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
